

Application Note and Protocols for Isosorbide Extraction and Purification

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Compound of Interest

Compound Name: *Ssioriside*

Cat. No.: *B15146368*

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Disclaimer: The term "**Ssioriside**" did not yield specific results in scientific literature and chemical databases. It is highly likely that this is a misspelling of "Isosorbide," a well-documented pharmaceutical compound. Therefore, the following application notes and protocols are based on the available data for Isosorbide.

Introduction

Isosorbide is a dianhydrohexitol derived from sorbitol, a sugar alcohol. It is a versatile and important platform chemical with applications in the pharmaceutical industry as a vasodilator for the treatment of angina pectoris, and in the polymer industry as a monomer for the production of bioplastics.[1][2] The synthesis of isosorbide typically involves the acid-catalyzed dehydration of sorbitol. The resulting crude product contains isosorbide along with various impurities, necessitating robust extraction and purification protocols to achieve the high purity required for pharmaceutical and polymerization applications.

This document provides detailed protocols for the extraction and purification of isosorbide from a reaction mixture, as well as analytical methods for purity assessment.

Principle of Extraction and Purification

The extraction and purification of isosorbide leverage its physicochemical properties, such as its solubility in various solvents and its volatility under vacuum. Common purification strategies involve a multi-step approach combining:

- Liquid-Liquid Extraction: To separate isosorbide from the aqueous reaction mixture and catalyst residues.
- Vacuum Distillation: To separate isosorbide from less volatile impurities.[1][2]
- Recrystallization: To achieve high purity by crystallizing isosorbide from a suitable solvent, leaving impurities in the mother liquor.[2]
- Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for both purification and analytical assessment of purity.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the extraction and purification of isosorbide and its derivatives.

Parameter	Method	Result	Reference
Extraction Recovery	Diethyl ether-n-butyl acetate (15:1, v/v) extraction from serum	67 ± 7%	
Liquid-liquid extraction with ethyl acetate from human plasma	Mean recovery of 87.0%		
Purity after Purification	Vacuum distillation and solvent recrystallization	≥ 99.0% pure	
Set chromatographic separation and aqueous crystallization	Crystal purity ≥ 99%		
Analytical Linearity	HPLC for isosorbide dinitrate and mononitrates	0.05 mg/ml to 2.5 mg/ml	
LC-MS/MS for isosorbide 5-mononitrate in human plasma	20 to 2000 ng/mL		
HPLC-MS/MS for isosorbide 5-mononitrate in human plasma	5.00–1000 ng/mL		
Detection Limits (GC-MS)	Isosorbide 5-mononitrate in dosage formulations	27.2 µg	
Isosorbide in dosage formulations	0.78 µg		

Experimental Protocols

Protocol 1: Extraction of Isosorbide from Reaction Mixture

This protocol describes the extraction of isosorbide from a crude reaction mixture following the acid-catalyzed dehydration of sorbitol.

Materials:

- Crude isosorbide reaction mixture
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Separatory funnel
- Rotary evaporator

Procedure:

- Cool the crude reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel.
- Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.
- Carefully collect the upper organic layer.
- Wash the organic layer sequentially with equal volumes of:
 - Saturated sodium bicarbonate solution (to neutralize any residual acid catalyst).

- Brine (to remove any remaining aqueous phase).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Concentrate the filtrate using a rotary evaporator to obtain the crude isosorbide extract.

Protocol 2: Purification of Isosorbide by Vacuum Distillation and Recrystallization

This protocol details the purification of the crude isosorbide extract.

Materials:

- Crude isosorbide extract
- Sodium borohydride (NaBH_4) (optional, for color reduction)
- Vacuum distillation apparatus
- Ethanol (or other lower aliphatic alcohol)
- Crystallization dish
- Vacuum filtration apparatus

Procedure: Part A: Vacuum Distillation

- Place the crude isosorbide extract (e.g., 1300 g) into a Schlenk flask.
- Heat the flask to 80°C under dynamic vacuum for 60 minutes to remove volatile impurities.
- Purge the flask with an inert gas like argon.
- (Optional) Add a small amount of sodium borohydride (e.g., 1.3 g) to the flask.
- Increase the temperature to 140°C and reduce the pressure to approximately 1 mbar.

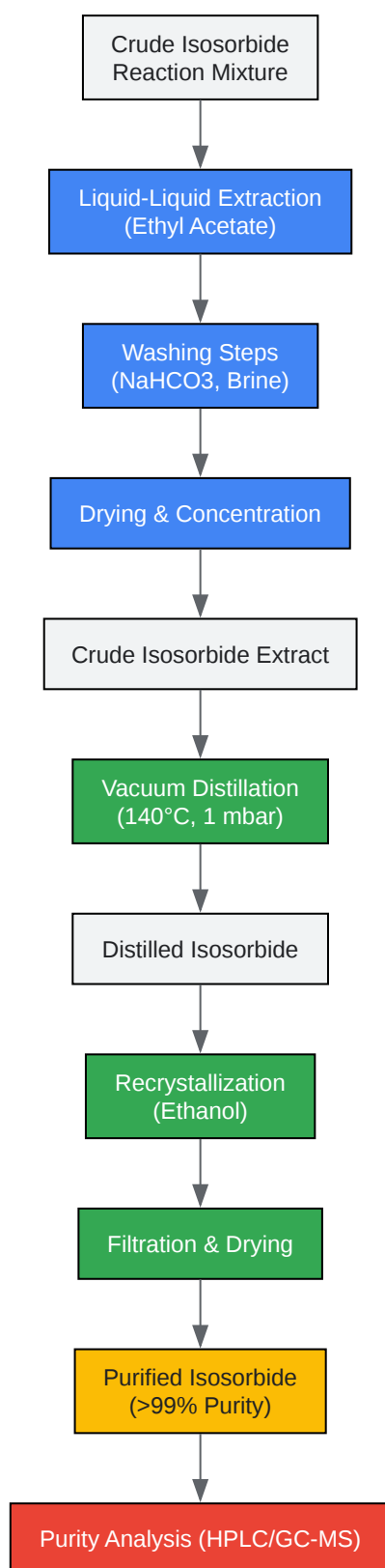
- Collect the distilled isosorbide fraction.

Part B: Recrystallization

- Dissolve the distilled isosorbide in a minimal amount of hot ethanol.
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to promote crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified isosorbide crystals under vacuum. The resulting purified isosorbide should be at least 99.0% pure.

Mandatory Visualizations

Experimental Workflow Diagram

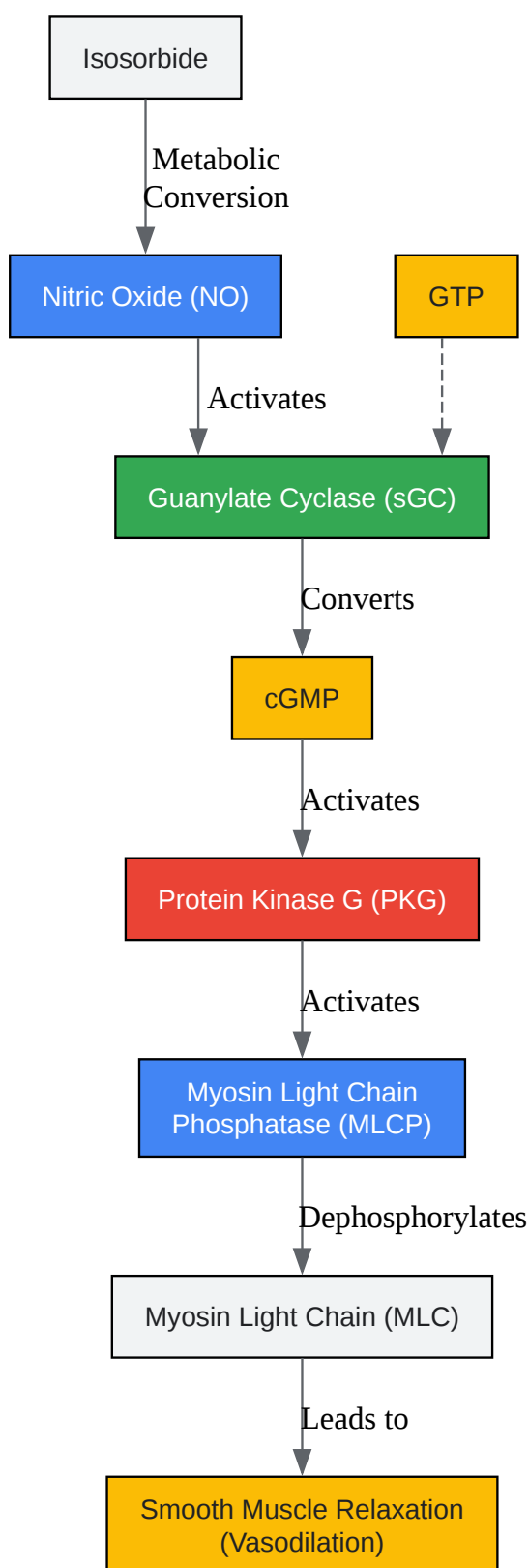


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Caption: Workflow for the extraction and purification of isosorbide.

Signaling Pathway Diagram

Isosorbide acts as a vasodilator through the release of nitric oxide (NO). The following diagram illustrates the NO signaling pathway in smooth muscle cells.



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References

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